molecular formula C6H4BrNO B1267483 1-Bromo-4-nitrosobenzene CAS No. 3623-23-2

1-Bromo-4-nitrosobenzene

Cat. No. B1267483
CAS RN: 3623-23-2
M. Wt: 186.01 g/mol
InChI Key: KEBOFPCXLHRSEG-UHFFFAOYSA-N
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Description

1-Bromo-4-nitrosobenzene is a chemical compound with the formula C6H4BrNO. It is used as a syntheses material intermediate and also as a pharmaceutical intermediate .


Synthesis Analysis

1-Bromo-4-nitrosobenzene can be synthesized through the electrochemical reduction at zinc microelectrodes in ionic liquid, as investigated by cyclic voltammetry . It also undergoes palladium-catalyzed Stille cross-coupling reaction with furan-2-yltributyltin using Dabco (triethylenediamine) as a ligand .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-nitrosobenzene consists of a benzene ring with a bromine atom and a nitroso group attached to it .


Chemical Reactions Analysis

The radical anions of 1-Bromo-4-nitrosobenzene are shown to be reactive in the room temperature ionic liquid N-butyl-N-methylpyrrolidinium bis (trifluoromethylsulfonyl)imide, ([C4mPyrr] [NTf2]), by means of voltammetric measurements .


Physical And Chemical Properties Analysis

1-Bromo-4-nitrosobenzene has a molecular weight of 186.006. It is insoluble in water but almost transparent in hot ethyl alcohol . Its density is 1.6±0.1 g/cm3, boiling point is 236.0±23.0 °C at 760 mmHg, and vapor pressure is 0.1±0.5 mmHg at 25°C .

Scientific Research Applications

Synthesis of Aromatic Azo Compounds

1-Bromo-4-nitrosobenzene: is utilized in the synthesis of aromatic azo compounds, which are characterized by their -N=N- double bonds and extensive π electron conjugation systems. These compounds have significant applications in the creation of functional materials due to their chemical stability and thermal stability. The substituents on the aromatic rings of these azo compounds can be manipulated to design photoresponsive materials at the molecular level .

Organic Dyes and Pigments

The compound serves as a precursor in the production of organic dyes and pigments. Its nitroso group can undergo various chemical reactions to form azo dyes, which are widely used in textile, food, and cosmetic industries for their vibrant colors and stability .

Polymer Research

In polymer science, 1-Bromo-4-nitrosobenzene is added to improve the photoelectric conversion efficiency of organic polymer solar cells. Its inclusion in the active layer of solar cells enhances the performance and efficiency of these energy-harvesting devices .

Electrochemical Applications

The electrochemical reduction of 1-Bromo-4-nitrosobenzene has been studied using zinc microelectrodes in ionic liquids. This research is pivotal for understanding the electrochemical behavior of nitroso compounds and their potential applications in energy storage systems .

Catalysis

This compound is also involved in catalytic processes. For instance, it can be used in palladium-catalyzed Stille cross-coupling reactions, which are essential for creating complex organic molecules for pharmaceuticals and agrochemicals .

Functional Nanomaterials

Recent advances have shown that 1-Bromo-4-nitrosobenzene can be used to develop functional nanomaterials. These materials have promising applications in various fields, including electronics, photonics, and biomedicine, due to their unique properties at the nanoscale .

Mechanism of Action

Target of Action

1-Bromo-4-nitrosobenzene is a chemical compound with the molecular formula C6H4BrNO

Mode of Action

It has been shown to undergo electrochemical reduction, consuming between one and two electrons per reactant molecule . This reduction leads to the formation of the nitrobenzene radical anion and bromide ions .

Biochemical Pathways

The compound’s ability to undergo electrochemical reduction suggests that it may influence redox reactions and associated biochemical pathways .

Pharmacokinetics

Its molecular weight of186.006 Da suggests that it may have the potential to cross biological membranes, which could influence its absorption and distribution.

Result of Action

The formation of the nitrobenzene radical anion and bromide ions during its reduction suggests that it may induce oxidative stress and associated cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-nitrosobenzene. For instance, the compound’s reactivity has been shown to change in a photocatalytic system , suggesting that light exposure may influence its action. Additionally, the compound’s stability and reactivity may be affected by factors such as pH, temperature, and the presence of other chemical species.

Safety and Hazards

This chemical is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .

Relevant Papers The paper titled “Changed reactivity of the 1-bromo-4-nitrobenzene radical anion in a room temperature ionic liquid” provides valuable insights into the reactivity of 1-Bromo-4-nitrosobenzene . Another relevant paper is “Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV … - IRJET” which provides spectroscopic analysis of the compound .

properties

IUPAC Name

1-bromo-4-nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c7-5-1-3-6(8-9)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBOFPCXLHRSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189781
Record name 1-Bromo-4-nitrosobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-nitrosobenzene

CAS RN

3623-23-2
Record name 1-Bromo-4-nitrosobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC404827
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404827
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-4-nitrosobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-4-NITROSOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTZ6JZ4L68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-bromo-4-nitrosobenzene contribute to the formation of isoxazolidines in this specific research?

A: The research paper describes a novel method for synthesizing 5-substituted isoxazolidines. Instead of using a pre-formed nitrone, this method utilizes 1-bromo-4-nitrosobenzene and styrene derivatives to generate the nitrone in situ. [] The 1-bromo-4-nitrosobenzene reacts with the styrene in a [3+2] cycloaddition reaction, ultimately leading to the formation of the isoxazolidine ring. This in situ generation of the nitrone offers advantages in terms of reaction efficiency and avoids the need to isolate potentially unstable nitrone intermediates.

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